molecular formula C19H19NO4S B2894494 3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-21-2

3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2894494
M. Wt: 357.42
InChI Key: KORQWNVYRLUVKK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction. The yield and purity of the product are also important factors.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead to the product.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis and properties of quinoline derivatives have been a topic of interest due to their potential applications in medicinal chemistry and material science. For instance, the reaction of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the reactivity of related compounds under base conditions (Ukrainets et al., 2014). Furthermore, the study on 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide revealed the synthetic pathway and structural elucidation of a related compound, emphasizing the versatility of sulfonyl and methoxy functional groups in heterocyclic chemistry (Hayun et al., 2012).

Biological Activities

The search for new bioactive molecules has led to the investigation of quinoline derivatives for their potential biological activities. In one study, the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were performed. These compounds exhibited varying degrees of antimicrobial activity, highlighting the importance of structural modifications in enhancing biological properties (Fadda et al., 2016).

Material Science and Catalysis

The applications of quinoline derivatives extend beyond biological activities to include material science and catalysis. For instance, the efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes illustrated the utility of quinoline-based ligands in photocatalytic processes (Li and Ye, 2019). This study showcases the compound's relevance in developing new photocatalytic systems for organic synthesis and environmental remediation.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.


I hope this general guide is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)25(22,23)15-10-8-14(24-2)9-11-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORQWNVYRLUVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

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